BenchChemオンラインストアへようこそ!

5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine

Regiochemistry Nucleophilic substitution SAR

5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine (CAS 1936111-00-0) is a chlorinated 1,4-benzodioxane derivative with molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g·mol⁻¹. The compound bears a 2-chloroethyl substituent at the 5-position of the aromatic ring of the 2,3-dihydro-1,4-benzodioxine bicyclic scaffold (SMILES: ClCCc1cccc2c1OCCO2).

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
Cat. No. B13058709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC=C2O1)CCCl
InChIInChI=1S/C10H11ClO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4-7H2
InChIKeyQDJHFLBBRHTHMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine – CAS 1936111-00-0: Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine (CAS 1936111-00-0) is a chlorinated 1,4-benzodioxane derivative with molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g·mol⁻¹ . The compound bears a 2-chloroethyl substituent at the 5-position of the aromatic ring of the 2,3-dihydro-1,4-benzodioxine bicyclic scaffold (SMILES: ClCCc1cccc2c1OCCO2) . Its computed lipophilicity is XLogP3 = 2.5, with a topological polar surface area (TPSA) of 18.5 Ų, a predicted boiling point of 300.9 ± 31.0 °C, and a predicted density of 1.222 ± 0.06 g·cm⁻³ [1]. The compound is commercially available from multiple suppliers at a standard purity of 95% (e.g., Leyan catalog number 2113734; Enamine catalog EN300-1084875) [1]. It is classified as a research chemical intermediate and is not intended for therapeutic or veterinary use .

Why 5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine Cannot Be Casually Interchanged with Positional Isomers or Alternative Leaving-Group Analogs


The 1,4-benzodioxane scaffold is pharmacologically versatile, with derivatives acting as agonists and antagonists at nicotinic, α₁-adrenergic, and 5-HT receptor subtypes, as well as antitumor and antibacterial agents [1]. However, the position of substitution on the benzodioxane nucleus profoundly influences receptor subtype selectivity: seminal SAR studies by Quaglia et al. (1999) demonstrated that modifying the substitution pattern on the 1,4-benzodioxane template reversed selectivity between α₁ₐ and α₁d adrenoreceptor subtypes and markedly altered 5-HT₁A affinity [2]. The 5-position chloroethyl substituent places the reactive alkyl chloride handle on the electron-rich aromatic ring rather than on the conformationally flexible dioxane ring (as in the 2-isomer, CAS 84030-04-6) or at the alternative aromatic 6-position (CAS 342618-44-4). This regiochemical distinction governs both electronic activation toward nucleophilic displacement and steric accessibility for downstream coupling, making generic substitution scientifically unsound without explicit comparative reaction profiling [3].

Quantitative Differentiation Evidence for 5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine Against Closest Structural Analogs


Regiochemical Differentiation: 5-Position Aromatic Substitution vs. 2-Position Dioxane-Ring Substitution Drives Distinct Reactivity and Pharmacological Profiles

The target compound bears the 2-chloroethyl group at the aromatic 5-position, whereas its closest constitutional isomer, 2-(2-chloroethyl)-2,3-dihydro-1,4-benzodioxin (CAS 84030-04-6), carries the identical substituent on the saturated dioxane ring at position 2 . In the 5-isomer, the chloroethyl group is conjugated to the π-electron system of the benzene ring, which electronically deactivates the aromatic position toward electrophilic substitution while the benzylic nature of the CH₂ adjacent to the ring enhances reactivity toward SN2 displacement relative to a purely aliphatic chloroethyl group [1]. The 2-isomer, by contrast, has the chloroethyl attached to an sp³-hybridized dioxane carbon, conferring different steric accessibility and conformational dynamics. Published SAR on benzodioxane regioisomers at positions 6 and 7 demonstrated that regiochemistry alone can invert thrombin inhibitory potency between enantiomeric pairs [1], establishing that aromatic vs. dioxane-ring substitution patterns cannot be treated as interchangeable in medicinal chemistry campaigns [2].

Regiochemistry Nucleophilic substitution SAR

Leaving-Group Reactivity Tuning: Chloroethyl vs. Bromoethyl at the 5-Position – Implications for Controlled Alkylation in Multi-Step Synthesis

The 5-(2-chloroethyl) substituent offers a moderate leaving-group propensity compared with the corresponding 5-(2-bromoethyl) analog (CAS 274910-21-3). The bromide is a superior leaving group in SN2 displacement (Br⁻ is ca. 10³–10⁴ times more reactive than Cl⁻ in typical aliphatic nucleophilic substitution), which can lead to premature alkylation or reduced chemoselectivity in multi-step sequences . The chloroethyl group provides a more controlled reactivity window, allowing for sequential functionalization strategies where the chloride is displaced only under defined conditions (e.g., elevated temperature, polar aprotic solvent, iodide catalysis) [1]. This differential is especially relevant when the benzodioxane intermediate must survive multiple synthetic transformations before the chloroethyl handle is elaborated. The computed lipophilicity of the chloro compound (XLogP3 = 2.5) is lower than what would be predicted for the bromo analog (estimated ΔXLogP3 ≈ +0.5–0.7 for Br vs. Cl on the same scaffold), which may also influence phase-transfer behavior and chromatographic purification [2].

Leaving group SN2 reactivity Synthetic intermediate

Physicochemical Property Differentiation: Computed Lipophilicity and Polar Surface Area Position the 5-Chloroethyl Derivative for Blood-Brain Barrier Penetration Potential Relative to the Unsubstituted Scaffold

The introduction of the 2-chloroethyl group at the 5-position increases lipophilicity substantially compared with the unsubstituted 1,4-benzodioxane parent scaffold. The target compound has a computed XLogP3 of 2.5 and TPSA of 18.5 Ų [1], whereas 1,4-benzodioxane itself (C₈H₈O₂, MW 136.15) has a computed XLogP of approximately 1.3–1.5 and a TPSA of approximately 18.5 Ų (the two oxygen atoms contribute the same TPSA regardless of chloroethyl substitution) [2]. The ΔXLogP3 of approximately +1.0 to +1.2 log units translates to roughly a 10- to 15-fold increase in partition coefficient, enhancing membrane permeability while the TPSA remains well below the widely cited threshold of <60–70 Ų for favorable blood-brain barrier penetration [3]. This places the compound in a physicochemical space (XLogP3 2–3, TPSA < 60 Ų) that is compatible with CNS drug-like properties, distinguishing it from more polar benzodioxane derivatives bearing carboxyl, hydroxyl, or amine substituents that may exceed TPSA thresholds for CNS access [3].

Lipophilicity CNS drug design TPSA

Scaffold Validation: 1,4-Benzodioxane Core Is Pharmacologically Multiplexed Across α₁-Adrenergic, Serotonergic, Nicotinic, and Antitumor Targets

The 1,4-benzodioxane scaffold has been extensively validated as a privileged template in medicinal chemistry. A comprehensive 2020 review by Bolchi et al. documented more than 50 benzodioxane-related lead compounds, demonstrating activity as agonists and antagonists at neuronal nicotinic acetylcholine receptors (nAChRs), α₁-adrenergic receptor subtypes (α₁A, α₁B, α₁D), and 5-HT serotonergic receptor subtypes (5-HT₁A, 5-HT₂A, 5-HT₄), as well as antitumor and antibacterial agents [1]. Specifically, Quaglia et al. (1999) showed that benzodioxan derivatives 3–9 displayed high affinity and selectivity for the α₁ₐ-adrenoreceptor subtype (compounds 3–5 and 7), while compound 9 exhibited a reversed selectivity profile as a selective α₁d antagonist, with functional confirmation in isolated rat vas deferens (α₁A), guinea pig spleen (α₁B), and rat aorta (α₁D) [2]. The 5-chloroethyl derivative serves as a key intermediate for installing this validated pharmacophore into more complex architectures via nucleophilic displacement of the chloride [3]. In contrast, simple unsubstituted 1,4-benzodioxane lacks a functional handle for further elaboration, limiting its direct utility in library synthesis [1].

Privileged scaffold Polypharmacology Drug discovery

Commercial Availability and Pricing Transparency: Documented Multi-Vendor Sourcing with Defined Purity Specifications

5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine is commercially available from at least two independent suppliers with documented purity specifications. Leyan (Shanghai Haohong Biomedical Technology) offers the compound under catalog number 2113734 at 95% purity in quantities from 1 g to 10 g . Enamine Ltd. supplies the compound under catalog number EN300-1084875, also at 95% purity, with transparent graduated pricing: 0.05 g at $587, 0.25 g at $642, 1 g at $699–$928, 2.5 g at $1,370, 5 g at $2,028–$2,692, and 10 g at $3,007–$3,992 (USD, as of 2023) [1]. By comparison, the 6-positional isomer 6-(1-chloroethyl)-2,3-dihydrobenzo[b][1,4]dioxine (CAS 342618-44-4) is available from Bidepharm at 97% purity and from Leyan at 98% purity, and the 2-positional isomer (CAS 84030-04-6) is listed by multiple catalog suppliers but typically without the same level of pricing transparency . The availability of the 5-isomer from multiple vendors with disclosed purity and pricing reduces single-supplier dependency risk for procurement planning.

Procurement Commercial sourcing Purity specification

Chloroethylamine Pharmacological Precedent: β-Chloroethylamine Benzodioxane Hybrids Demonstrate Potent Irreversible α₁-Adrenoreceptor Antagonism with Subtype Discrimination Potential

Giardinà et al. (1995) synthesized and pharmacologically characterized a series of β-chloroethylamines that are structural hybrids of WB 4101 (a competitive α₁-adrenoreceptor antagonist) and phenoxybenzamine (an irreversible α-adrenoreceptor antagonist), incorporating the 1,4-benzodioxan-2-ylmethyl moiety [1]. Compounds bearing the 1,4-benzodioxane nucleus displayed significantly higher potency for both α₁- and α₂-adrenoreceptors than analogs with a simple benzyl group in place of the benzodioxane [1]. Furthermore, two compounds in the series showed a marked discontinuity in the α₁-adrenoreceptor concentration-inhibition curve, with a plateau in the 30–100 nM range, suggesting the ability to discriminate between two α₁-adrenoreceptor subtypes involved in noradrenaline-induced contraction of rat vas deferens [1]. This body of work establishes that the chloroethylamine functional group, when paired with a 1,4-benzodioxane scaffold, can yield irreversible or slowly reversible receptor antagonists with potential subtype selectivity – a pharmacological mechanism that is not accessible with non-alkylating benzodioxane derivatives [2]. The 5-chloroethyl compound provides the alkylating functionality pre-installed for direct elaboration into β-chloroethylamine pharmacophores [3].

α₁-Adrenoreceptor Irreversible antagonist Chloroethylamine

Optimal Research and Industrial Application Scenarios for 5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine Based on Quantitative Differentiation Evidence


CNS-Targeted Library Synthesis Exploiting Favorable Physicochemical Properties for Blood-Brain Barrier Penetration

With a computed XLogP3 of 2.5 and a TPSA of only 18.5 Ų – well below the 60–70 Ų threshold for CNS permeability – this intermediate is optimally positioned for the synthesis of CNS-focused compound libraries [1]. Its lipophilicity is approximately 10- to 15-fold higher than the unsubstituted 1,4-benzodioxane scaffold, enhancing passive membrane permeability while the chloroethyl handle provides a versatile point for diversification into amine, ether, thioether, or carbon-linked analogs via nucleophilic substitution [1]. This is in contrast to more polar benzodioxane building blocks (e.g., those bearing carboxyl or hydroxyl groups) that would exceed TPSA limits for CNS drug-likeness [2].

Synthesis of Irreversible or Slowly Reversible α₁-Adrenoreceptor Antagonist Candidates via Chloroethylamine Elaboration

The chloroethyl group is the hallmark of the β-chloroethylamine class of irreversible adrenoreceptor antagonists, exemplified by phenoxybenzamine. Giardinà et al. (1995, 2002) demonstrated that combining a chloroethylamine warhead with a 1,4-benzodioxane scaffold yields potent α₁-adrenoreceptor ligands capable of subtype discrimination, with some compounds exhibiting a plateau in concentration-inhibition curves at 30–100 nM, consistent with differential alkylation of receptor subtypes [3]. The 5-chloroethyl compound provides the alkylating handle pre-installed on the aromatic ring, enabling direct conversion to the aziridinium ion-forming pharmacophore through amine displacement – a synthetic sequence that cannot be executed with the non-chlorinated parent scaffold or with bromo analogs that may react too rapidly for controlled aziridinium formation [3].

Regioselective Diversification at the Aromatic 5-Position for SAR Exploration of GPCR-Targeted Benzodioxane Ligands

SAR studies by Quaglia et al. (1999) established that the substitution pattern on the 1,4-benzodioxane nucleus is a critical determinant of α₁-adrenoreceptor subtype selectivity, with different regioisomers and substituents reversing selectivity between α₁ₐ and α₁d subtypes [4]. The 5-position chloroethyl compound allows medicinal chemists to systematically explore the SAR consequences of extending from the aromatic ring, as opposed to the 2-position (dioxane ring) or 6-position (alternative aromatic site) isomers. This regiochemical precision is essential for programs aiming to achieve subtype-selective α₁-adrenoreceptor modulation, a goal relevant to benign prostatic hyperplasia and hypertension therapeutics where α₁A selectivity is desired to minimize cardiovascular side effects [4].

Multi-Step Fragment-Based Drug Discovery Requiring a Stable, Storable Electrophilic Building Block with Controlled Reactivity

In fragment-based drug discovery (FBDD) and parallel library synthesis, building blocks must survive multiple synthetic operations before the reactive handle is engaged. The chloroethyl group provides a more controlled reactivity profile compared to the corresponding bromoethyl analog, whose approximately 1,000- to 10,000-fold higher SN2 reactivity increases the risk of premature displacement during intermediate workup, chromatographic purification, or storage [1]. The target compound is commercially available from at least two vendors (Leyan and Enamine) at 95% purity with documented pricing across 7 quantity tiers, enabling reliable procurement planning for multi-gram synthetic campaigns [1].

Quote Request

Request a Quote for 5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.